molecular formula C21H28N4O5 B11003091 ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate

ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate

Cat. No.: B11003091
M. Wt: 416.5 g/mol
InChI Key: HALFFAJXWBSHOO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoxaline moiety can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-dione and 2-hydroxyquinoxaline share the quinoxaline core structure.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide share the piperidine ring.

Uniqueness

Ethyl 1-(4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoyl)piperidine-4-carboxylate is unique due to the combination of the quinoxaline and piperidine moieties, along with the ester functional group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H28N4O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 1-[4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H28N4O5/c1-2-30-20(28)15-9-12-24(13-10-15)19(27)8-5-11-22-21(29)25-14-18(26)23-16-6-3-4-7-17(16)25/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,22,29)(H,23,26)

InChI Key

HALFFAJXWBSHOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCCNC(=O)N2CC(=O)NC3=CC=CC=C32

Origin of Product

United States

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